8-Bromo-2'-amp

Descripción

Historical Context and Significance of Modified Nucleosides and Nucleotides in Signal Transduction and Nucleic Acid Biology

The journey into the molecular intricacies of life has been profoundly shaped by the study of nucleosides and nucleotides, the fundamental building blocks of nucleic acids like DNA and RNA. biosynth.comwikipedia.org The discovery of modified nucleosides, which are naturally occurring variations of the canonical nucleosides, marked a significant milestone in molecular biology. ias.ac.innih.gov These modifications play a pivotal role in a vast array of cellular processes, including metabolism, macromolecule biosynthesis, and cell signaling. biosynth.com

In the realm of signal transduction, modified nucleotides have been instrumental in deciphering complex cellular communication pathways. They act as crucial signaling molecules, influencing everything from anti-inflammatory responses to nerve cell activity. biosynth.com Furthermore, the study of these molecules has provided invaluable insights into the epigenetic control of gene expression, where modifications to DNA bases can alter gene activity without changing the underlying genetic sequence. wikipedia.org The exploration of modified nucleosides began in earnest in the mid-20th century, and since then, a vast number of these compounds have been identified and characterized, each with unique biological functions. ias.ac.innih.gov This has led to a deeper understanding of how cells regulate their genetic information and respond to their environment.

Overview of 8-Bromo Substitution in Adenine (B156593) Ring Systems for Research Applications

Among the various types of modifications, the substitution of a bromine atom at the 8-position of the adenine ring has proven to be a particularly valuable tool for researchers. This specific modification confers several advantageous properties to the adenosine (B11128) molecule. One of the key benefits of 8-bromo substitution is the increased resistance of the resulting derivatives to degradation by cellular enzymes, such as phosphodiesterases. pnas.orgnih.govwikipedia.org This enhanced stability allows for more prolonged and controlled experimental conditions.

Furthermore, the presence of the bulky bromine atom can influence the conformational preferences of the nucleoside, which can, in turn, affect its interaction with target proteins and nucleic acids. nih.govtandfonline.com This has made 8-bromo-substituted adenosine derivatives powerful probes for studying the structure-activity relationships of various enzymes and receptors. nih.gov These compounds have been widely employed in radioligand binding assays and functional cyclase experiments to characterize adenosine receptor subtypes. nih.gov

Classification and Research Focus Areas of Key 8-Bromo-Adenosine Derivatives

The versatility of 8-bromo substitution has led to the development and widespread use of several key adenosine derivatives in biochemical and molecular research. These compounds have become indispensable tools in a variety of research areas, from cancer biology to immunology and stem cell research. stemcell.com

8-Bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Bromo-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signaling pathways. wikipedia.orgstemcell.comsigmaaldrich.com Its key feature is its resistance to hydrolysis by phosphodiesterases, the enzymes that normally degrade cAMP. wikipedia.orgstemcell.comsigmaaldrich.com This property makes 8-Bromo-cAMP a long-acting activator of cAMP-dependent protein kinase (PKA). wikipedia.orgstemcell.commedchemexpress.com

The ability of 8-Bromo-cAMP to persistently activate PKA has made it an invaluable tool for studying the downstream effects of the cAMP signaling pathway. Research using this compound has shed light on its role in inhibiting cell growth, decreasing proliferation, increasing differentiation, and inducing apoptosis in various cell types. sigmaaldrich.comsigmaaldrich.com

Interactive Table: Research Applications of 8-Bromo-cAMP

| Research Area | Specific Application | Finding |

| Cancer Research | Studied the effect on an IL-3-dependent leukemic cell line. stemcell.com | Induced a proliferative response. stemcell.com |

| Investigated its impact on pancreatic cancer cell lines. stemcell.com | Caused membrane depolarization. stemcell.com | |

| Examined its role in esophageal cancer cells. medchemexpress.com | Induced apoptosis. medchemexpress.com | |

| Immunology | Explored its effect on macrophage proliferation. stemcell.com | Inhibited M-CSF-dependent proliferation. stemcell.com |

| Investigated its role in protecting neutrophils. stemcell.com | Protected against TNF-α-induced apoptosis. stemcell.com | |

| Stem Cell Biology | Studied its effect on the reprogramming of human fibroblast cells. stemcell.commedchemexpress.com | Enhanced the induction of pluripotency. stemcell.commedchemexpress.com |

| Bone Regeneration | Investigated its role in osteoblastic differentiation. nih.gov | Induced in vitro osteoblastic differentiation. nih.gov |

| Examined its effect on angiogenesis. nih.gov | Promoted in vitro cell-based VEGF production for angiogenesis. nih.gov |

8-Bromo-2'-deoxyadenosine (B120125) (8-BrdA) is a modified deoxynucleoside that has found significant applications in the study of DNA structure and function. Its incorporation into DNA can influence the local conformation of the double helix.

One of the primary uses of 8-BrdA is as a radiosensitizing agent. nih.gov Electron attachment to 8-bromoadenine (B57524) can lead to the release of a bromide anion, a process that can induce single-strand breaks in DNA. nih.gov This property is being explored for its potential in cancer therapy. Furthermore, 8-BrdA is utilized in structural biology studies. The bromine atom provides a heavy atom for X-ray crystallography, aiding in the determination of DNA and protein-DNA complex structures. It is also used in studies of DNA damage and repair mechanisms.

Interactive Table: Properties of 8-Bromo-2'-deoxyadenosine

| Property | Description |

| Chemical Formula | C10H12BrN5O3 |

| Molar Mass | 330.14 g/mol |

| Primary Research Use | Study of DNA structure and radiosensitization. nih.gov |

| Mechanism of Action | Induces single-strand breaks in DNA upon electron attachment. nih.gov |

8-Bromoadenosine 5'-Monophosphate (8-Br-AMP) is a modified nucleotide that serves as a valuable tool in various biochemical assays. As a structural analog of adenosine 5'-monophosphate (AMP), it is often used in receptor mapping studies to probe the binding sites of AMP and other related molecules.

This compound belongs to the class of purine (B94841) ribonucleoside monophosphates, which consist of a purine base linked to a ribose sugar and a single phosphate (B84403) group. drugbank.com Its primary application lies in its utility as a starting material for the synthesis of other 8-modified 5'-AMP derivatives and for the creation of poly-8-bromoriboadenylic acid.

Interactive Table: Applications of 8-Bromoadenosine 5'-Monophosphate

| Application Area | Description |

| Receptor Mapping | Used as an analog of 5'-AMP to study receptor binding sites. |

| Synthetic Chemistry | Serves as a precursor for the synthesis of other 8-modified 5'-AMP derivatives. |

| Polymer Synthesis | Used in the synthesis of poly-8-bromoriboadenylic acid. |

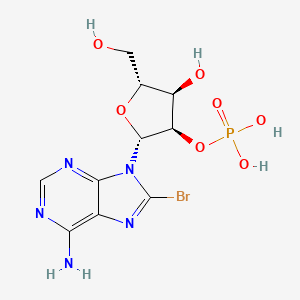

Structure

3D Structure

Propiedades

Número CAS |

23583-49-5 |

|---|---|

Fórmula molecular |

C10H13BrN5O7P |

Peso molecular |

426.12 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(23-24(19,20)21)5(18)3(1-17)22-9/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

XGLRXXJRGLGBEM-UUOKFMHZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)OP(=O)(O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)OP(=O)(O)O)N |

Otros números CAS |

23583-49-5 |

Sinónimos |

8-bromo-2'-AMP |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for 8-Bromination of Adenine (B156593) Nucleotides and Nucleosides

The introduction of a bromine atom at the C-8 position of the adenine moiety is a critical step in synthesizing 8-bromo-2'-amp and its related compounds.

Direct bromination of adenine nucleotides and nucleosides can be achieved through several established methods. One effective approach involves the use of bromine-water as a brominating agent in alkaline or buffer solutions. This method has been successfully employed for the synthesis of 8-bromoadenosine (B559644) 2'-, 3'-, and 5'-monophosphate, as well as 5'-di- and triphosphate, and 3',5'-cyclic phosphate (B84403), typically yielding satisfactory results. jst.go.jp

Another commonly utilized reagent for 8-bromination is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), also known as DBH. Treatment of both protected and unprotected adenosine (B11128) and guanosine (B1672433) derivatives with DBDMH in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF) can facilitate smooth bromination at the C-8 position of the purine (B94841) ring. nih.gov The efficiency of this bromination can be further enhanced by the addition of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov For example, the bromination of adenosine and 2'-deoxyadenosine (B1664071) using DBDMH or a combination of DBDMH/TMSOTf has yielded 8-bromo products, although the isolated yields might sometimes be lower compared to pyrimidine (B1678525) bromination. nih.gov

N-Bromosuccinimide (NBS) in DMF also serves as a frequently used reagent for the 8-bromination of adenine or guanine (B1146940) nucleosides, representing a direct and well-documented modification strategy at the C8 position of purine monomers. nih.govresearchgate.net

The synthesis of 8-bromo-adenine phosphoramidite (B1245037) derivatives is essential for their subsequent incorporation into oligonucleotides via solid-phase synthesis. A typical synthetic route for an 8-bromo-2'-deoxyadenosine (B120125) phosphoramidite derivative involves a sequence of steps:

Bromination : The process often begins with the direct bromination of 2'-deoxyadenosine, for instance, by using an aqueous bromine solution in the presence of sodium acetate. researchgate.netresearchgate.net

Amino Group Protection : Following bromination, the purine amino group (N⁶) is protected, commonly as the N,N-dimethylformamidine (dmf) derivative. This is achieved by stirring the brominated nucleoside with N,N-dimethylformamidine dimethyl acetal (B89532) in methanol. This reaction is typically quantitative, simplifying product isolation. researchgate.netresearchgate.netmdpi.com This protection strategy also contributes to the stability of the derivatives, particularly as the glycosidic bond in C8-arylpurines can be acid-labile. mdpi.com

5'-Hydroxyl Protection : The 5'-hydroxyl group of the sugar moiety is then protected as the dimethoxytrityl (DMTr) ether, accomplished by reacting the compound with dimethoxytrityl chloride (DMTr-Cl) in pyridine. researchgate.netresearchgate.netmdpi.com

Phosphitylation : The final step involves phosphitylation of the 3'-hydroxyl group, typically using a phosphitylating agent such as 2-cyanoethyl-N,N-diisopropylamino chlorophosphine in acetonitrile, with diisopropylethylamine as a base. researchgate.netresearchgate.net

This resulting phosphoramidite derivative, such as the 8-bromo-2'-deoxyadenosine phosphoramidite protected with the dimethylformamidine group, functions as a versatile building block for the preparation of oligonucleotides containing 8-bromoadenine (B57524). researchgate.netresearchgate.net

Preparation of Analogs and Modified Forms

Beyond the fundamental 8-brominated structures, various analogs are synthesized to investigate specific biological functions or to enhance chemical stability.

Non-hydrolyzable analogs of cyclic AMP (cAMP) are invaluable tools for enzyme kinetic studies and for probing active site interactions, as they are resistant to degradation by phosphodiesterases. Several 8-brominated non-hydrolyzable cAMP analogs have been developed for this purpose. An example is (Sp)-adenosine-3',5'-cyclic-S-(4-bromo-2,3-dioxobutyl)monophosphorothioate [Sp-cAMPS-(BDB)], which has been shown to irreversibly inactivate cGMP-inhibited cAMP phosphodiesterase (PDE3A). nih.gov The synthesis of this analog involves coupling Sp-cAMPS (a non-hydrolyzable adenosine 3',5'-cyclic monophosphorothioate) with 1,4-dibromobutanedione. nih.gov Another related non-hydrolyzable reactive cAMP analog is (S(p))-8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 3',5'-cyclic S-(methyl)monophosphorothioate (S(p)-8-BDB-TcAMPSMe), which also demonstrates time-dependent, irreversible inactivation of PDE3A. nih.gov These types of modifications, often incorporating phosphorothioate (B77711) linkages, lead to increased resistance against degradation and improved target specificity. doi.org

2'-O-Methylated analogs, such as 8-Br-2'-O-Me-cAMP, are specifically designed to enhance membrane permeability and resistance to enzymatic degradation, thereby increasing their utility as biochemical research tools. biolog.de These modifications improve the lipophilicity of the compounds, which allows for prolonged intracellular elevation of cyclic nucleotide levels. While detailed synthetic protocols for 8-Br-2'-O-Me-cAMP were not extensively provided in the search results, the general principle involves the methylation of the 2'-hydroxyl position of the ribose sugar, typically performed after the 8-bromination step. These analogs are known to act as membrane-permeant precursors that release the active compound intracellularly following metabolic activation by esterases. biolog.de

8-Substituted cyclic ADP-ribose (cADPR) analogues are crucial for investigating calcium signaling pathways, as they can function as either agonists or antagonists of cADPR-mediated Ca²⁺ release. bath.ac.ukrsc.org The synthesis of these analogues frequently employs chemoenzymatic approaches, where the final step often involves the enzymatic cyclization of a necessary NAD⁺ analogue, catalyzed by enzymes such as ADP-ribosyl cyclase from Aplysia californica. rsc.org

Examples of 8-substituted cADPR analogues include 8-bromo-cADPR, 8-amino-cADPR, 8-O-methyl-cADPR, and 8-phenyl-cADPR. bath.ac.uk Notably, 8-bromo-cADPR is recognized as an antagonist of cADPR/Ca²⁺ signaling and is widely employed as a biological tool in research. bath.ac.uk

A convergent synthetic route has also been developed for 8-substituted analogues of cyclic ADP-carbocyclic-ribose (cADPcR), which serves as a stable mimic of cADPR. This route utilizes 8-chloro-cADPcR bisacetonide as a common intermediate. A key step in this synthesis involves the formation of the intramolecular pyrophosphate linkage, which is activated by a phenylthiophosphate type substrate in the presence of silver nitrate (B79036) (AgNO₃). nih.gov These sophisticated chemical strategies underscore the complexity involved in constructing these unique cyclic dinucleotides and their modified forms.

Molecular Mechanisms of Action and Target Interactions

For 8-Bromoadenosine (B559644) 3',5'-cyclic Monophosphate (8-Bromo-cAMP) and Analogs

Activation of Cyclic AMP-Dependent Protein Kinase (PKA)

A primary mechanism of action for 8-Bromo-cAMP is its potent activation of cyclic AMP-dependent protein kinase (PKA) scbt.comontosight.aistemcell.comwikipedia.orgsigmaaldrich.comctdbase.orgrndsystems.comabcam.comsigmaaldrich.comtocris.commedchemexpress.com. PKA is a crucial enzyme that mediates many of cAMP's intracellular effects by phosphorylating target proteins, thereby altering their activity or localization scbt.comontosight.ai. As a cell-permeable analog, 8-Bromo-cAMP effectively mimics endogenous cAMP to stimulate PKA, leading to downstream phosphorylation events rndsystems.comsigmaaldrich.com. Research has shown that 8-Bromo-cAMP can activate the MAPK pathway in a PKA-dependent manner, suggesting an indirect pathway to the phosphorylation of certain cofactors like steroid receptor coactivator 1 (SRC-1) nih.gov.

Resistance to Cyclic AMP Phosphodiesterase (PDE) Hydrolysis and Sustained Signaling

A key characteristic distinguishing 8-Bromo-cAMP from natural cAMP is its enhanced stability and resistance to degradation by cyclic AMP phosphodiesterases (PDEs) scbt.comontosight.aistemcell.comwikipedia.orgsigmaaldrich.comctdbase.orgrndsystems.comabcam.comsigmaaldrich.comtocris.comahajournals.org. PDEs are enzymes responsible for hydrolyzing cAMP, thus terminating its signaling ontosight.ai. By resisting this hydrolysis, 8-Bromo-cAMP ensures a more sustained and prolonged activation of cAMP-dependent signaling pathways within the cell, allowing for a clearer understanding of the downstream effects of cAMP signaling ontosight.aisigmaaldrich.com. This sustained signaling is particularly valuable in research for investigating long-term cellular responses ontosight.ai.

Interaction with Exchange Proteins Activated by cAMP (Epac)

Beyond PKA, 8-Bromo-cAMP has been shown to interact with and activate Exchange Proteins Activated by cAMP (Epac) researchgate.netnih.govatsjournals.org. Epac proteins represent a distinct class of cAMP effectors that mediate PKA-independent cAMP signaling pathways researchgate.netdiabetesjournals.org. Studies indicate that elevated intracellular cAMP, induced by 8-Bromo-cAMP, can stimulate both PKA and Epac, leading to the activation of downstream effectors such as Rac1 and Cdc42 researchgate.net. While 8-Bromo-cAMP activates both, some studies utilize Epac-specific agonists to differentiate Epac-mediated effects from those solely dependent on PKA diabetesjournals.orgnih.gov. For instance, the effects of Epac agonists on zymogen activation and enzyme secretion in pancreatic acini were found to be insensitive to PKA inhibitors, unlike the effects of 8-Bromo-cAMP, which prominently increased CREB phosphorylation in a PKA-dependent manner nih.gov.

Modulation of Downstream Signaling Cascades

The activation of PKA and Epac by 8-Bromo-cAMP leads to the modulation of various downstream signaling cascades, influencing diverse cellular processes. These modulations include:

Rac1 and Cdc42 Activation: 8-Bromo-cAMP-induced elevation of intracellular cAMP stimulates both PKA and Epac, which subsequently activate small GTPases like Rac1 and Cdc42 researchgate.net.

Cytoskeletal Rearrangement: The activation of Rac1/Cdc42 by 8-Bromo-cAMP can increase myosin light chain kinase (MLCK) expression and myosin light chain (MLC) phosphorylation, leading to disruption of cellular junctions (adherens, tight, and gap junctions) researchgate.net. This also elicits activation of Arp, TOCA, and N-WASP, and stimulates dephosphorylation of cofilin, promoting F-actin rearrangement researchgate.net. These changes contribute to enhanced cellular motility, as observed in mouse embryonic stem cell migration researchgate.net.

ERK/MAPK Pathway: 8-Bromo-cAMP can activate the MAPK (Mitogen-Activated Protein Kinase) pathway, specifically increasing the phosphorylated (active) form of Erk-1/2 nih.govapexbt.com. This activation can be transient apexbt.com.

PI3K and CREB Phosphorylation: 8-Bromo-cAMP has been shown to greatly increase the phosphorylation of CREB1 (Ser133) and ATF2 (Thr71) in a PKA-, PI3K-, and ERK-dependent manner, impacting gene transcription nih.gov.

Cell Growth, Differentiation, and Apoptosis: 8-Bromo-cAMP activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells rndsystems.comabcam.comsigmaaldrich.commedchemexpress.comglpbio.com.

Influence on Calcium-Mediated Pathways

8-Bromo-cAMP significantly influences calcium-mediated pathways within cells. It has been used to study these pathways, with an IC₅₀ of 0.84 mM observed in some contexts stemcell.comstemcell.com. Research indicates that 8-Bromo-cAMP can mobilize intracellular Ca²⁺ stores and stimulate Ca²⁺-dependent exocytosis diabetesjournals.orgpnas.orgresearchgate.net. It can also modulate the behavior of Ca²⁺-dependent K⁺ channels, contributing to changes in membrane potential and the opening of large conductance Ca²⁺-activated K⁺ (BK) channels pnas.org. Furthermore, 8-Bromo-cAMP has been shown to increase the phosphorylation of CaMKII, indicating a role of cAMP in CaMKII dephosphorylation tocris.com. In certain cellular contexts, 8-Bromo-cAMP can increase intracellular Ca²⁺ and calcium entry, mimicking signals triggered by corticotropin-releasing hormone (CRH) researchgate.net.

Effects on Cannabinoid Receptor Signaling

The interaction of 8-Bromo-cAMP with cannabinoid receptor signaling pathways has also been explored. Studies have investigated its effects on transient receptor potential channels of melastatin type 8 (TRPM8), where 8-Bromo-cAMP, along with forskolin, was found to inhibit TRPM8 response to icilin (B1674354) and menthol (B31143) by right-shifting their dose-response curves for intracellular Ca²⁺ effects nih.gov. This inhibitory effect was attenuated by a selective PKA inhibitor, suggesting a PKA-dependent mechanism nih.gov. While some cannabinoid receptor agonists can reduce glutamate (B1630785) release independently of adenylyl cyclase activity and cAMP levels, the glutamate release induced by PKA activators like Sp-8-Br-cAMPS (a PKA-activating cAMP analog) was also reduced by the cannabinoid receptor agonist WIN55,212-2, indicating potential crosstalk downstream of cAMP production or direct PKA activation nih.gov. Additionally, 8-Bromo-cAMP has been shown to abolish the effects of certain cannabinoid receptor agonists, such as JWH133, on cell viability and signaling pathways like AMPK, p53, mTOR, and PCNA expression in specific cell lines researchgate.net.

For 8-Bromo-2'-deoxyadenosine (B120125) (8-BrdA)

8-Bromo-2'-deoxyadenosine (8-BrdA) is a modified nucleoside that has been investigated for its interactions with DNA and its role in cellular processes, particularly concerning DNA damage and conformational changes.

Interference with DNA Synthesis

As a purine (B94841) nucleoside analog, 8-Bromo-2'-deoxyadenosine (8-BrdA) is implicated in cellular mechanisms that can influence DNA synthesis. Purine nucleoside analogs, in general, are known for their broad antitumor activities, which often involve the inhibition of DNA synthesis and the induction of apoptosis medchemexpress.com. Studies indicate that 8-BrdA is a reactive chemical utilized in DNA research and has been shown to induce cell death in vitro through apoptosis biosynth.com. However, it is noteworthy that unlike some other brominated deoxyguanosine derivatives, 8-Br-dA itself has been reported not to be a mutagenic lesion when human DNA polymerases are involved, suggesting that its interference with DNA synthesis may not primarily stem from miscoding events niph.go.jp.

Interaction with DNA Duplexes and Conformational Changes (Syn/Anti, Z-DNA Stabilization)

The presence of a bulky substituent like bromine at the 8-position of purine nucleosides, including 8-BrdA, significantly influences their conformational preferences. Such substitutions tend to favor the syn conformation around the N-glycosidic bond, a departure from the more common anti conformation found in natural nucleosides researchgate.netresearchgate.netnih.govnih.gov. This conformational shift is crucial for various DNA interactions.

8-BrdA can react with DNA duplexes, a process that has been observed to affect both intramolecular and intermolecular hydrogen bonds within the DNA structure biosynth.com. Furthermore, the polymerization of 8-BrdA into poly(8-bromo-2'-deoxyadenylic acid) results in a DNA analogue whose syn-to-anti transition is dependent on both salt concentration and temperature nih.gov. Under specific conditions, this polymer can form duplexes with poly(dT) nih.gov.

The syn conformation preference induced by 8-bromo substitution is particularly relevant to the stabilization of Z-DNA, a left-handed double helical form of DNA rsc.org. While 8-bromo-2'-deoxyguanosine (B1139848) (8-Br-dG) is more extensively studied in this context, the principle applies to 8-brominated purines. The steric interaction between the 8-bromo group and the sugar moiety stabilizes the syn conformation, which is characteristic of Z-DNA researchgate.netrsc.org. This ability makes brominated nucleosides valuable tools for crystallography-based structural studies of oligonucleotides biosyn.com.

Reactions with Eosinophil Peroxidase and Implications for Oxidative DNA Damage Research

Eosinophil peroxidase (EPO), an enzyme released by eosinophils, plays a significant role in generating reactive brominating species, particularly hypobromous acid (HOBr), in the presence of plasma bromide and hydrogen peroxide researchgate.netnih.gov. This enzymatic system can brominate bases in nucleotides and double-stranded DNA nih.gov.

Research has shown that while guanine (B1146940) is the preferred purine for bromination as a free nucleobase, 8-bromoadenine (B57524) (the base component of 8-BrdA) emerges as the major purine oxidation product when double-stranded DNA is exposed to either HOBr or the EPO/H2O2/Br- system researchgate.netnih.gov. The formation of such specific brominated DNA adducts, including 8-bromo-2'-deoxyadenosine, under inflammatory conditions, suggests their potential as novel markers for monitoring oxidative DNA damage caused by brominating oxidants niph.go.jpnih.gov. These lesions may also have implications in carcinogenesis niph.go.jp.

For 8-Bromoadenosine 5'-Monophosphate (8-Br-AMP)

8-Bromoadenosine 5'-Monophosphate (8-Br-AMP) is a brominated adenosine (B11128) nucleotide with notable inhibitory properties and utility in biochemical studies.

Inhibition of ADP-Dependent Glucokinase (ADPGK) and Structural Basis of Interaction

8-Bromoadenosine 5'-Monophosphate (8-Br-AMP) has been identified as a competitive inhibitor of human ADP-dependent glucokinase (ADPGK) rcsb.orgfrontiersin.orgresearchgate.netnih.govnih.gov. ADPGK is an enzyme that catalyzes the noncanonical phosphorylation of glucose to glucose 6-phosphate using ADP as a phosphate (B84403) donor, distinguishing it from canonical hexokinases that utilize ATP nih.govnih.gov.

The mechanism of 8-Br-AMP's inhibition of ADPGK has been elucidated through the crystal structure analysis of archaeal ADPGK in complex with 8-Br-AMP at a resolution of 1.81 Å rcsb.orgresearchgate.netnih.govnih.gov. This structural analysis revealed that the bromine substitution on 8-Br-AMP induces significant structural changes within the active site of the protein by engaging crucial catalytic residues rcsb.orgfrontiersin.orgresearchgate.netnih.govnih.gov. Specifically, the side-chain position of a conserved arginine residue (Arg-200), which is vital for positioning the β-phosphate and facilitating phosphate transfer from ADP, is affected nih.gov. In the presence of 8-Br-AMP, Arg-200 shifts towards the α-phosphate of 8-Br-AMP due to a water-mediated interaction with the bromine atom nih.gov. This structural insight provides a critical foundation for the rational development of novel ADPGK inhibitors rcsb.orgresearchgate.netnih.gov.

Table 1: Inhibition of ADP-Dependent Glucokinase by 8-Br-AMP

| Inhibitor | Enzyme | Inhibition Type | Ki (µM) |

| 8-Br-AMP | hADPGK | Competitive | 270 ± 30 |

Utility in Receptor Mapping Studies

8-Bromoadenosine 5'-Monophosphate (8-Br-AMP) serves as a valuable analog of 5'-AMP in various biochemical investigations, particularly in receptor mapping studies sigmaaldrich.combiolog.debiolog.demybiosource.comscientificlabs.com. Its utility in this area stems from its structural similarity to 5'-AMP, coupled with a modified conformational preference. 8-Br-AMP is noted for having a changed syn/anti ratio compared to natural 5'-AMP, which can be advantageous for probing binding sites and interactions in receptor mapping studies biolog.debiolog.demybiosource.com. It also acts as a starting material for the synthesis of other 8-modified 5'-AMP derivatives and poly-8-bromoriboadenylic acid sigmaaldrich.combiolog.demybiosource.comscientificlabs.com.

Cellular and Subcellular Effects: in Vitro and Ex Vivo Investigations

Cellular Responses to 8-Bromo-2'-deoxyadenosine (B120125) (8-BrdA)

8-Bromo-2'-deoxyadenosine (8-BrdA) elicits a range of significant cellular responses, particularly concerning cell viability, DNA integrity, and proliferation.

Induction of Apoptosis in Various Cell Lines

8-BrdA has been demonstrated to induce cell death in vitro through the process of apoptosis biosynth.com. As a member of the purine (B94841) nucleoside analog class, 8-BrdA contributes to a group of compounds recognized for their broad antitumor activities, with the induction of apoptosis being a key underlying mechanism chemsrc.commedchemexpress.com. Specifically, 8-bromo-2'-deoxyadenosine (8-Br-dA) has been implicated in DNA damage-induced apoptotic pathways in lymphoblastoid cell lines, including TK6 and MT1 niph.go.jp.

Table 1: Induction of Apoptosis by 8-Bromo-2'-deoxyadenosine

| Effect on Cell | Mechanism of Action | Cell Lines/Context | Source |

| Cell Death | Apoptosis induction | In vitro studies | biosynth.com |

| Antitumor Activity | Inhibition of DNA synthesis, Apoptosis induction | Indolent lymphoid malignancies | chemsrc.commedchemexpress.com |

| DNA Damage-Induced Apoptosis | Implicated in DNA damage response | Lymphoblastoid cell lines (TK6, MT1) | niph.go.jp |

Studies on DNA Glycosidic Bond Cleavage Reactions

8-Bromo-2'-deoxyadenosine (8-BrdA) is a reactive chemical utilized in the investigation of DNA, particularly for measuring the kinetics of oxidative DNA damage and studying glycosidic bond cleavage reactions biosynth.com. Its interaction with eosinophil peroxidase leads to the generation of an oxidant, which subsequently reacts with DNA duplexes, thereby influencing both intramolecular and intermolecular hydrogen bonds biosynth.com.

Furthermore, ultraviolet (UV) photolysis of 8-BrdA results in the formation of a C(8) radical via the photolytic cleavage of the C–Br bond chimia.ch. In aqueous or acetonitrile (B52724) environments, this C(8) radical can undergo intramolecular hydrogen abstraction from the sugar moiety, leading to the formation of a C(5') radical as a predominant pathway chimia.ch. Similar one-electron reductive cleavage of the C–Br bond has been observed with related 8-halo-2'-deoxyribonucleosides, where a C(8) radical is generated and rapidly translocates to the sugar moiety chimia.ch. These cleavage reactions can ultimately lead to the formation of products such as protonated adenine (B156593) acs.org.

Table 2: DNA Glycosidic Bond Cleavage Reactions Involving 8-Bromo-2'-deoxyadenosine

| Reaction Type | Key Outcome/Mechanism | Conditions/Context | Source |

| Oxidative DNA Damage | Measurement of kinetics, Glycosidic bond cleavage | DNA studies | biosynth.com |

| Reaction with Eosinophil Peroxidase | Generates oxidant, Reacts with DNA duplexes | Affects intra- and intermolecular H-bonds | biosynth.com |

| UV Photolysis | C(8) radical formation, C–Br bond cleavage | General reaction pathway | chimia.ch |

| Intramolecular Hydrogen Abstraction | C(5') radical formation | Water or acetonitrile environments | chimia.ch |

| Glycosidic Bond Cleavage | Formation of protonated adenine | General reaction product | acs.org |

Antiproliferative Activities in Carcinoma Cell Cultures

As a purine nucleoside analog, 8-Bromo-2'-deoxyadenosine (8-BrdA) is associated with broad antitumor activity, particularly against indolent lymphoid malignancies chemsrc.commedchemexpress.com. The anticancer mechanisms attributed to this class of analogs include the inhibition of DNA synthesis and the induction of apoptosis chemsrc.commedchemexpress.com. While direct studies specifically detailing 8-BrdA's antiproliferative effects in human ovarian and colorectal carcinoma cell cultures were not explicitly found, related C-2 triazolyl adenosine (B11128) analogues, which can be synthesized from 8-bromo-2'-deoxyadenosine, have demonstrated pronounced antiproliferative activity in these specific carcinoma cell lines researchgate.netresearchgate.net. This suggests that 8-BrdA or its derivatives hold potential for similar antiproliferative effects.

Table 3: Antiproliferative Activities of 8-Bromo-2'-deoxyadenosine

| Activity Type | Target/Context | Mechanism | Source |

| Antitumor Activity | Indolent lymphoid malignancies | Inhibition of DNA synthesis, Induction of apoptosis | chemsrc.commedchemexpress.com |

| Antiproliferative Activity (via analogues) | Human ovarian and colorectal carcinoma cell cultures | Demonstrated by C-2 triazolyl adenosine analogues derived from 8-BrdA | researchgate.netresearchgate.net |

Compound Names and PubChem CIDs

Preclinical Investigation in Animal Models

Pharmacological Effects of 8-Bromo-cAMP in Animal Systems

8-Bromo-cAMP, a cell-permeable cyclic AMP (cAMP) analog, has been extensively studied for its diverse pharmacological effects in various animal systems, primarily acting as an activator of protein kinase A (PKA) uni.lunih.govthermofisher.comciteab.com.

Neurophysiological and Behavioral Modulation

Studies in both invertebrates and rodents have demonstrated the capacity of 8-Bromo-cAMP to modulate neurophysiological processes and behavioral outcomes.

In the mollusc Aplysia californica, activation of the cAMP pathway with 8-Bromo-cAMP partially mimicked the actions of serotonin (B10506) (5-HT) in a neuromuscular system, although it did not affect muscle tone or facilitate excitatory junctional potentials (EJPs) to the same extent as 5-HT, suggesting the involvement of cAMP-independent mechanisms in some aspects of 5-HT's effects fishersci.no.

In rodent models, 8-Bromo-cAMP has shown significant behavioral modulation. It has been observed to alleviate social defeat stress-induced anxiety-like behaviors in mice, particularly in the Open Field Test (OFT) and Elevated Plus Maze (EPM) tests. However, it did not influence social behavior in the Social Interaction Test (SIT). Furthermore, 8-Bromo-cAMP exhibited antidepressant-like activity in rats, dose-dependently reducing immobility time in the forced swim test, an effect that was counteracted by a selective PKA inhibitor. Beyond mood and anxiety, 8-Bromo-cAMP has been implicated in cognitive functions; its infusion was found to reverse learning and memory deficits in coronin 1-deficient mice, highlighting its role in modulating cAMP/PKA-dependent synaptic plasticity crucial for cognition and behavior. Neurophysiologically, 8-Bromo-cAMP stimulation in layer 1 interneurons of the mouse prefrontal cortex led to a decrease in α7 nicotinic currents, suggesting a negative modulatory effect on nicotinic neurotransmission mediated by PKA activation.

Table 1: Neurophysiological and Behavioral Modulation by 8-Bromo-cAMP

| Model/Species | Effect | Behavioral Test/Observation | Citation |

| Aplysia californica | Partial mimicry of 5-HT actions in neuromuscular system (no effect on muscle tone, partial EJP facilitation) | Neuromuscular system modulation | fishersci.no |

| Mice (social defeat stress) | Alleviated anxiety-like behaviors | Open Field Test (OFT), Elevated Plus Maze (EPM) | |

| Mice (social defeat stress) | No effect on social behavior | Social Interaction Test (SIT) | |

| Rats | Reduced immobility time (antidepressant-like activity) | Forced Swim Test | |

| Coronin 1-deficient mice | Reversed learning and memory deficits | Learning and memory tasks | |

| Mouse prefrontal cortical interneurons | Decreased α7 nicotinic currents | Electrophysiological recording |

Regulation of Neurotransmitter Synthesis

8-Bromo-cAMP has demonstrated an influence on neurotransmitter systems, notably affecting acetylcholine (B1216132). Intracerebroventricular administration of 8-bromo-cyclic AMP in mice resulted in an increase in high-affinity choline (B1196258) transport (HAChT) within synaptosomal preparations from key brain regions, including the hippocampus, striatum, and frontal cortex. This enhancement of HAChT was directly linked to cyclic AMP-dependent pathways acting on cholinergic nerve terminals. Consequently, the synthesis of acetylcholine was observed to be enhanced one hour following 8-bromo-cAMP administration, while choline acetyltransferase activity remained unaffected. Furthermore, studies on bovine adrenal chromaffin cells indicated that 8-Br-cAMP treatment enhanced the nicotinic response of existing ("old") acetylcholine receptors, but did not affect newly synthesized receptors, implying a modulation of the activity of the existing receptor population.

Table 2: Regulation of Neurotransmitter Synthesis by 8-Bromo-cAMP

| Neurotransmitter/System | Effect | Brain Region/Cell Type | Citation |

| Acetylcholine (ACh) | Increased high-affinity choline transport (HAChT) | Hippocampus, striatum, frontal cortex synaptosomes (mice) | |

| Acetylcholine (ACh) | Enhanced acetylcholine synthesis | Brain regions (mice) | |

| Acetylcholine Receptors | Enhanced nicotinic response of "old" receptors | Bovine adrenal chromaffin cells |

Impact on Organ-Specific Physiological Functions

The cardioprotective effects of 8-Bromo-cAMP have been investigated in models of cardiac ischemia/reperfusion injury. The cAMP analog 8-Br-cAMP-AM (referred to as 8-Br) provided significant protection against global ischemia/reperfusion in isolated perfused hearts. Administered either before regional ischemia or at the onset of reperfusion, 8-Br was shown to attenuate ventricular arrhythmias, improve hemodynamic function, and reduce infarct size. This protective mechanism is associated with the inhibition of mitochondrial permeability transition pore (MPTP) opening, mediated by the binding of hexokinase II (HKII) to mitochondria. In line with these findings, perfusion with 5 µM 8-Br-cAMP-AM prior to ischemia in both adult and immature hearts resulted in a notable reduction in post-reperfusion creatine (B1669601) kinase (CK) release and infarct size, alongside a decrease in MPTP opening propensity.

Table 3: Impact of 8-Bromo-cAMP on Organ-Specific Physiological Functions

| Organ System | Condition | Effect | Mechanism/Observation | Citation |

| Heart | Global ischemia/reperfusion | Marked cardioprotection | Attenuated ventricular arrhythmias, improved hemodynamic function, reduced infarct size | |

| Heart | Regional ischemia/reperfusion | Reduced infarct size, improved function | Inhibition of mitochondrial permeability transition pore (MPTP) via HKII binding | |

| Heart | Ischemia/reperfusion (adult & immature) | Reduced CK release and infarct size | Reduced MPTP opening propensity |

Effects on Tumor Growth and Metastasis in Murine Models

Table 4: Effects of 8-Bromo-cAMP on Tumor Growth and Metastasis in Murine Models

| Cancer Model | Effect | Key Findings | Citation |

| Triple-negative breast cancer (in vitro, >1mM) | Selective suppression of cell growth | Inhibited growth of TNBC but not ER+ cell lines | |

| CT26 tumor (colorectal cancer) mice | Reduced primary tumor nodules and liver metastases | Reduced vasculogenic mimicry; inhibited cAMP/VEGF expression, increased PKA expression | |

| Mouse mammary tumor (highly metastatic cell line) | Associated with metastatic suppression | Induced gene signature predictive of distant metastasis-free survival and overall survival in human data |

Studies Involving 8-Bromo-2'-deoxyadenosine (B120125) in Preclinical Models

Modeling of Hyperactive Disorders through Prenatal Exposure

While direct studies on 8-Bromo-2'-deoxyadenosine in modeling hyperactive disorders are less prevalent, related brominated deoxyadenosine (B7792050) analogues, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), have been extensively utilized to induce and study hyperactive disorders in preclinical models. Prenatal exposure to BrdU has been shown to induce abnormal behaviors in offspring, particularly marked hyperactivity, thereby serving as a useful model for hyperactive disorders.

In male offspring of Sprague-Dawley rats exposed to BrdU prenatally, a 3.5-fold increase in locomotor activity was observed. These BrdU-exposed rats displayed elevated locomotor activity levels, especially during the dark cycle, and exhibited decreased anxiety-related behavior in the elevated plus maze. Neurochemical investigations revealed that these behavioral anomalies were associated with dysfunctional monoaminergic neurons, showing alterations in both the dopamine (B1211576) and serotonin systems. Pharmacological interventions in this model demonstrated that methylphenidate, a psychostimulant, increased locomotor activity in both control and BrdU-exposed rats, with the latter showing greater sensitivity. Conversely, desipramine, a specific noradrenaline uptake inhibitor, and paroxetine, a selective serotonin reuptake inhibitor, were able to normalize the hyperactivity observed in BrdU-exposed rats.

Table 5: Modeling of Hyperactive Disorders through Prenatal Exposure to BrdU

| Compound | Animal Model | Behavioral/Neurochemical Effects | Pharmacological Interventions | Citation |

| 5-bromo-2'-deoxyuridine (BrdU) | Prenatally exposed Sprague-Dawley rats | 3.5-fold increase in locomotor activity; higher dark cycle activity; decreased anxiety-related behavior | Methylphenidate increased hyperactivity; Desipramine and Paroxetine normalized hyperactivity | |

| Alterations in dopamine and serotonin systems (decreased DA, increased 5-HT in striatum) |

Structure Activity Relationship Sar and Design Principles

Influence of Bromine Substitution on Cyclic Nucleotide Stability and Receptor Affinity

The bromine substitution at the 8-position of the adenine (B156593) ring in compounds like 8-Bromo Cyclic Adenosine (B11128) Monophosphate (8-Br-cAMP) significantly alters its biochemical properties, particularly its stability and interaction with various cellular targets. This modification enhances the stability of 8-Br-cAMP, making it resistant to degradation by cyclic AMP (cAMP) phosphodiesterases (PDEs), a key advantage over endogenous cAMP. nih.govctdbase.orgscbt.comrndsystems.combiolog.decaymanchem.com This increased hydrolytic stability contributes to its prolonged activity in cellular systems. biolog.de

The bromine atom also influences receptor affinity and selectivity. 8-Br-cAMP is recognized as a potent activator of cyclic AMP-dependent protein kinase (PKA). nih.govrndsystems.combiolog.decaymanchem.com It demonstrates selectivity for PKA over cGMP-dependent protein kinase (PKG), as evidenced by its half-maximal activation (Ka) values of 0.05 µM for PKA versus 5.8 µM for PKG. caymanchem.com This selective activation profile highlights how the bromine substitution can fine-tune interactions with specific protein targets. scbt.com

Beyond cyclic nucleotides, the bromine at the 8-position also impacts the activity of other adenosine derivatives. For instance, 8-Bromo-adenosine-5'-monophosphate (8-Br-AMP) acts as a competitive inhibitor of human ADP-dependent glucokinase (ADPGK). nih.gov Structural studies have revealed that the bromine substitution in 8-Br-AMP induces notable structural changes within the ADPGK protein's active site, engaging crucial catalytic residues and thereby mediating its inhibitory effect. nih.gov This demonstrates the direct influence of the bromine atom on enzyme binding and function. Furthermore, in the design of A2B adenosine receptor antagonists, monohalogenation at position 8 has been shown to yield potent ligands, indicating a favorable interaction of the bromine with the receptor binding site. acs.org

Importance of Ribose Moiety Modifications (e.g., 2'-Hydroxyl) for Activity and Selectivity

Modifications to the ribose moiety, particularly the presence or absence of the 2'-hydroxyl group, are critical determinants of the activity and selectivity of 8-bromo-adenosine derivatives. The 2'-hydroxyl group plays a significant role in the antagonistic activity of 8-substituted cyclic ADP-ribose (cADPR) derivatives at the cADPR receptor. acs.org The nature of the substituent at position 8 can modulate the role of the 2'-hydroxyl group in antagonizing cADPR-induced calcium release in T cells. acs.org

The presence of the 2'-hydroxyl group also affects the chemical stability of nucleosides. 2'-deoxy-nucleosides are generally more susceptible to hydrolysis under acidic conditions compared to their ribose counterparts. This difference is attributed to the potential formation of a more stable oxonium intermediate at the ribosyl C-1' position in 2'-deoxy derivatives, which facilitates rapid hydrolysis. acs.org

In the context of designing selective activators, the 2'-position of the ribose can be strategically modified. For example, in the development of selective Epac activators, a 2'-O-methyl modification, in conjunction with a substituent at the 8-position (e.g., para-chlorophenylthio), contributes to high maximal activation of Epac1. nih.gov While this example involves a different 8-substituent, it underscores the general principle that modifications at the 2'-position of the ribose, alongside 8-position alterations, are crucial for tailoring the biological activity and selectivity of adenosine analogs.

Conformational Preferences and Their Biological Implications (e.g., Syn/Anti, Z-DNA Induction)

The introduction of a bulky substituent like bromine at the 8-position of the purine (B94841) ring in adenosine derivatives profoundly influences the conformational preference of the nucleobase relative to the ribose sugar. Nucleosides and nucleotides can adopt either a syn or anti conformation around the N-glycosidic bond. units.it Unlike many natural purine nucleosides that typically favor the anti conformation, the steric bulk of the bromine atom at the 8-position often forces the adenine base into a syn orientation. acs.orgoup.comnih.gov This syn preference arises from the nonbonded repulsion between the 8-substituent and the ribose ring. acs.orgoup.com

This conformational restriction has significant biological implications. For instance, in 8-bromoadenosine (B559644) diphosphoribose (br8ADP-Rib), while the adenine ring may maintain an anti conformation relative to the ribose, the steric hindrance at the 8-position is accommodated by the ribose adopting a 2'-endo puckering instead of the more common 3'-endo conformation observed in unmodified ADP-Rib and NAD+. nih.gov This demonstrates a compensatory conformational adjustment within the molecule.

The syn conformation induced by 8-bromination can also play a role in the interaction of these compounds with nucleic acids. This preference is particularly relevant in the context of Z-DNA induction, where certain 8-substituted adenosine analogs can promote the formation of the left-handed Z-DNA helix. oup.com Furthermore, conformational factors, including the glycosidic torsion angle, are crucial for the interaction of 8-substituted 2',5'-oligoadenylates with enzymes like RNase L, influencing their biological activity. oup.com

Design of Selective Activators/Inhibitors Based on 8-Bromo-Scaffold

The 8-bromo-adenosine scaffold has proven to be a versatile platform for the rational design of selective activators and inhibitors, leveraging the unique conformational and electronic effects of the bromine substitution.

Selective Activators: 8-Bromo Cyclic Adenosine Monophosphate (8-Br-cAMP) is a prime example of a selective activator. It is widely used as a cell-permeable analog of cAMP that potently activates PKA. rndsystems.combiolog.decaymanchem.com Its enhanced resistance to hydrolysis by phosphodiesterases ensures prolonged intracellular activity, making it an invaluable tool for dissecting cAMP-mediated signaling pathways. nih.govctdbase.orgscbt.comrndsystems.combiolog.decaymanchem.com Beyond PKA, 8-Br-cAMP also acts as an activator of Exchange protein activated by cAMP (Epac). biolog.descbt.com

Selective Inhibitors: The 8-bromo scaffold has also been successfully employed in the design of inhibitors. 8-Bromo-adenosine-5'-monophosphate (8-Br-AMP) functions as a competitive inhibitor of human ADP-dependent glucokinase (ADPGK). nih.gov The bromine atom is integral to its inhibitory mechanism, inducing specific structural changes in the enzyme's active site that are critical for its function. nih.gov This demonstrates the potential of the 8-bromo modification to confer inhibitory properties on nucleoside analogs.

The inherent reactivity of the bromine at the 8-position also facilitates further chemical modifications, allowing for the synthesis of a diverse array of analogs with tailored biological activities. For instance, 8-bromoadenosine serves as a key intermediate for synthesizing other 8-substituted adenosine derivatives, such as 8-butylthioadenosine, a potent inhibitor of ectonucleotidase CD39. acs.org This highlights the 8-bromo scaffold's utility as a synthetic handle for developing new pharmacological agents.

Comparative Analysis with Other Adenosine Analogs

The 8-bromo-adenosine scaffold distinguishes itself from other adenosine analogs through several key characteristics related to stability, receptor interactions, and conformational preferences.

Stability: A notable advantage of 8-bromo-adenosine derivatives, particularly 8-Br-cAMP, is their significantly enhanced stability against enzymatic hydrolysis by phosphodiesterases compared to native cAMP. nih.govctdbase.orgscbt.comrndsystems.combiolog.decaymanchem.com This increased metabolic stability translates to a longer duration of action in biological systems, making 8-Br-cAMP a "long-acting derivative" of cAMP. ctdbase.org

Receptor Affinity and Selectivity: The bromine substitution often confers unique selectivity profiles. For example, 8-Br-cAMP is a potent and relatively selective activator of PKA over PKG. caymanchem.com In contrast, other cAMP analogs might exhibit different specificities or broader activation profiles. In the realm of cADPR signaling, 8-bromo-cADPR acts as an antagonist of Ca2+ release, differentiating its action from other 8-substituted cADPR derivatives like 8-amino-cADPR, which is a potent competitive antagonist. acs.org This illustrates how the specific chemical nature of the 8-substituent dictates the agonistic or antagonistic behavior. Furthermore, studies on A2B adenosine receptor antagonists have shown that the presence of bromine at the 8-position is crucial for high affinity, with other halogenation patterns (e.g., at position 7 or dihalogenation) leading to decreased affinity. acs.org

Conformational Impact: Perhaps the most striking difference lies in the conformational preference induced by the 8-bromination. While many natural purine nucleosides, including unmodified adenosine monophosphate (AMP), prefer the anti conformation, the bulky bromine atom at the 8-position typically forces the purine base into a syn orientation relative to the ribose sugar. acs.orgunits.itoup.comnih.gov This conformational lock is a defining feature that differentiates 8-bromo analogs and is believed to contribute significantly to their altered biological interactions, including their ability to interact with specific enzymes or induce structural changes in nucleic acids like Z-DNA.

Membrane Permeability: Both 8-Bromo-adenosine-5'-monophosphate (8-Br-AMP) and 8-Bromo Cyclic Adenosine Monophosphate (8-Br-cAMP) are noted for their enhanced membrane permeability compared to their unmodified counterparts. biolog.demedchemexpress.com This property is crucial for their utility as cell-permeable research tools, allowing them to readily cross cell membranes and exert their intracellular effects.

Methodological Applications and Research Tools

Utilization as Cell-Permeable Probes for cAMP-Dependent Pathways

8-Br-cAMP is extensively employed as a cell-permeable probe to study cAMP-dependent signaling pathways due to its increased lipophilicity conferred by the bromine substitution, which facilitates its entry into cells biolog.de. Unlike endogenous cAMP, 8-Br-cAMP exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs), leading to more sustained activation of downstream effectors such as protein kinase A (PKA) and Epac wikipedia.orgsigmaaldrich.comrndsystems.comstemcell.comtocris.combiolog.decaymanchem.com. This prolonged activation makes it an invaluable tool for examining the long-term effects of cAMP signaling on cellular processes.

Research findings demonstrate its utility in various contexts:

PKA Activation: 8-Br-cAMP is a potent activator of PKA, with a half-maximal activation (Ka) value of 0.05 µM, showing selectivity over cGMP-dependent protein kinase (PKG; Ka = 5.8 µM) caymanchem.com.

Calcium-Mediated Pathways: It has been utilized to investigate calcium-mediated pathways, with an IC₅₀ of 0.84 mM in certain studies stemcell.com.

Gene Expression and Cellular Responses: The compound's unique structure allows for selective binding to specific receptors, influencing gene expression and various cellular responses scbt.com. It is widely used to study signal transduction mechanisms and how cells respond to external stimuli, providing crucial insights into the dynamics of intracellular signaling cascades and the roles of specific proteins like kinases and phosphodiesterases scbt.com.

The following table summarizes key activation and inhibition values:

| Target/Effect | Value (Ka or IC₅₀) | Reference |

| PKA Activation (Ka) | 0.05 µM | caymanchem.com |

| PKG Activation (Ka) | 5.8 µM | caymanchem.com |

| Inhibition of HL-60 leukemia cell proliferation (IC₅₀ after 6 days) | 18 µM | caymanchem.com |

| Increase in DNA synthesis in AML193 cells (ED₅₀) | ~10 µM | apexbt.com |

| Calcium-mediated pathways (IC₅₀) | 0.84 mM | stemcell.com |

Application as Affinity Labels for Phosphodiesterases and Other Enzymes

While 8-Br-cAMP itself is not typically used as an affinity label, its derivatives have been specifically designed and applied for this purpose. For instance, 8-[(4-bromo-2,3-dioxobutyl)thio]adenosine-3',5'-cyclic monophosphate (8-BDB-TcAMP), a derivative of 8-Br-cAMP, has been successfully employed as an affinity label for phosphodiesterases nih.govnih.govacs.org.

Detailed research findings include:

PDE Inactivation: Incubation of purified platelet PDE2 with 8-BDB-TcAMP (2-10 mM) resulted in time-dependent, irreversible inactivation of the enzyme, with a second-order rate constant of 0.013 min⁻¹ mM⁻¹ nih.gov. Similarly, it caused irreversible inactivation of the low Km cAMP phosphodiesterase from human platelets with a second-order rate constant of 0.031 ± 0.009 min⁻¹ mM⁻¹ nih.gov.

Active Site Specificity: This inactivation is active-site specific, as the presence of substrates like cAMP and cGMP, or products like AMP and GMP, provided concentration-dependent protection against inactivation by 8-BDB-TcAMP nih.govnih.gov. Conversely, ADP or ATP, which are not hydrolyzed by PDE2, offered no protection nih.gov.

Mechanism of Action: The bromoketo moiety within these derivatives is capable of reacting with nucleophilic side chains of amino acids, while the dioxobutyl group can interact with arginine residues nih.gov. These properties make such compounds valuable for delineating important amino acids within the active sites of enzymes like phosphodiesterase 2 (PDE2) nih.gov.

Tools for Studying DNA Dynamics and Damage Mechanisms

8-Br-cAMP plays a role in studying DNA dynamics and damage mechanisms indirectly through its influence on cell cycle progression, proliferation, and apoptosis. Its ability to modulate cellular growth and differentiation is critical in these investigations.

Key findings include:

Cell Cycle Regulation: In growth-arrested AML193 cells, 8-Br-cAMP significantly increased DNA synthesis with an ED₅₀ value of approximately 10 µM apexbt.com. It has been shown to up-regulate the expression of tumor suppressor genes like wild-type p53, p16 INK4, and Rb, while down-regulating proliferation markers such as PCNA and CDK4, thereby contributing to the repression of cell cycle progression in human HXO-Rb44 tumor cells and Eca-109 esophageal cancer cells lifesciencesite.com.

Differentiation and Apoptosis: 8-Br-cAMP can induce differentiation and apoptosis in various cancer cell lines, including human esophageal cancer cell line Eca-109 rndsystems.comebi.ac.ukmedchemexpress.com.

Histone Modification: Activation of cAMP signaling by 8-Br-cAMP rapidly and specifically downregulates histone H3 phosphorylation at serines 10 and 28, and threonine 3, suggesting a specific targeting of mitotic H3 phosphorylation and an inhibition of G2 progression and mitotic entry nih.gov.

Insulin (B600854) Secretion: A novel, highly membrane-permeable prodrug, Rp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate, 4-acetoxybenzyl ester (Rp-8-Br-cAMPS-pAB), derived from an 8-bromo-cAMP antagonist, has been used to reveal the cAMP dependence of first-phase glucose-stimulated insulin secretion by blocking PKA and Epac activation nih.gov.

Use in Investigating Intracellular Signaling Cascades and Protein Interactions

As a stable and cell-permeable analog of cAMP, 8-Br-cAMP is an indispensable tool for dissecting complex intracellular signaling cascades and understanding protein-protein interactions.

Notable applications and findings include:

PKA and Epac Activation: 8-Br-cAMP directly activates PKA and Epac, allowing researchers to specifically study the downstream effects of these crucial signaling proteins biolog.derupress.org.

Steroid Receptor Activation: Elevation of intracellular cAMP by 8-Br-cAMP can activate certain steroid receptors and enhance the ligand-dependent activation of most receptors nih.gov.

SRC-1 Phosphorylation and MAPK Pathway: It induces phosphorylation of steroid receptor coactivator 1 (SRC-1) at threonine 1179 and serine 1185, an effect mediated indirectly through the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., Erk-1/2 phosphorylation) nih.gov.

Ion Channel Modulation: 8-Br-cAMP has been shown to increase tetrodotoxin-resistant sodium (Nav 1.8) currents in small-diameter nodose ganglion neurons, mediated by both PKA and protein kinase C (PKC) activation ebi.ac.uk. It can also phosphorylate cardiac CaMKII, indicating a role of cAMP in CaMKII dephosphorylation tocris.com.

Cellular Differentiation and Proliferation:

It promotes the differentiation of human induced pluripotent stem (iPS) cell-derived intestinal epithelial cells when combined with 3-Isobutyl-1-methylxanthine (IBMX) rndsystems.com.

It enhances the induction of pluripotency in human fibroblast cells in combination with valproic acid rndsystems.comstemcell.comtocris.commedchemexpress.com.

It induces cell-based vascular endothelial growth factor (VEGF) production for angiogenesis and osteoblastic differentiation in vitro rndsystems.com.

8-Br-cAMP inhibits macrophage colony-stimulating factor (M-CSF)-dependent proliferation of macrophages stemcell.com.

It protects neutrophils against tumor necrosis factor-alpha (TNF-α)-induced apoptosis stemcell.com.

In an IL-3-dependent leukemic cell line (AML193), 8-Br-cAMP induces a proliferative response and activates Erk1,2 via a Shc-independent pathway apexbt.comebi.ac.uk.

Gene Expression Regulation: It regulates the expression of early response genes, specifically jun-B and jun-D, through a cAMP-dependent pathway in human myeloid cells nih.gov.

Intracellular Ion Levels: Studies using 31P-NMR spectroscopy have shown that 8-Br-cAMP can decrease intracellular free magnesium concentration ([Mg²⁺]ᵢ) in human erythrocytes, highlighting its role in ion homeostasis nih.gov.

Advanced Imaging and Spectroscopic Techniques in Conjunction with 8-Bromo-Derivatives

8-Bromo-derivatives of cAMP are frequently integrated into advanced imaging and spectroscopic techniques to visualize and quantify cellular events, providing high spatial and temporal resolution insights into dynamic biological processes.

Applications include:

Fluorescence Imaging: Fluorescently labeled cAMP analogs, such as 8-FDA-cAMP (a Fluorescein Diacetate conjugate of cAMP), are used in confocal laser scanning microscopy to investigate intracellular dynamics and subcellular localization of cAMP signaling fu-berlin.de. 8-Br-cAMP itself is used in conjunction with genetically-encoded fluorescent cAMP indicators like Flamindo2 in live-cell imaging to monitor real-time cAMP dynamics. For example, the application of 1 mM 8-Br-cAMP caused a significant decrease in fluorescence intensity in Flamindo2-expressing COS7 cells, demonstrating its effectiveness in tracking intracellular cAMP levels plos.orgresearchgate.net.

Spectroscopic Analysis: 31P-NMR spectroscopy has been employed to measure changes in intracellular free magnesium concentration in human erythrocytes in response to 8-Br-cAMP, providing insights into its role in ion regulation nih.gov.

Caged Compounds: Caged derivatives, such as (7-methoxycoumarin-4-yl)methyl-caged 8-bromoadenosine (B559644) cyclic 3',5'-monophosphate (MCM-caged 8-Br-cAMP), are synthesized and used as rapid, light-activated intracellular sources of 8-Br-cAMP. These compounds, which exhibit favorable absorption properties and quantum yields, enable precise spatiotemporal control over cAMP release, facilitating studies using techniques like patch-clamp and confocal laser scanning microscopy nih.gov.

Cellular Assays and Microscopy: 8-Br-cAMP is used in conjunction with techniques such as Western blotting to assess protein phosphorylation (e.g., Erk-1/2, SRC-1, CaMKII) tocris.comnih.gov, flow cytometry (FACS) for cell cycle analysis and apoptosis detection nih.govresearchgate.net, and immunofluorescent labeling to visualize the integrity of tight junction and adherens junction structures in epithelial cells tandfonline.com.

Emerging Research Areas and Future Perspectives

Exploration in New Biological Systems and Disease Models

Beyond direct AMP analogs, the cyclic derivative, 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP), has been explored in diverse disease contexts. For instance, 8-Br-cAMP has been shown to mimic the effects of glucagon-like peptide 1 (GLP-1) on Pdx1 in RIN1046-38 cells, indicating its relevance in studies concerning pancreatic beta-cell function and potentially diabetes. nih.gov Furthermore, 8-Br-cAMP has been utilized in mouse models of Parkinson's disease, suggesting its potential in investigating neurodegenerative disorders. nih.gov In oncology, an analog, 8-chloro-cAMP, has progressed to Phase I clinical trials, demonstrating the broader class's inhibitory effects on the growth of various cancer cell lines in both in vitro and in vivo settings. scbt.com

| Compound | Disease/Biological System | Observed Effect/Role |

|---|---|---|

| 8-Bromo-2'-AMP | Heart Ischemia/Reperfusion | Improves heart recovery by increasing ATP, ADP, and total adenine (B156593) nucleotides. ctdbase.org |

| 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) | Pancreatic Beta-Cell Function (e.g., RIN1046-38 cells) | Mimics GLP-1 effects on Pdx1, relevant for diabetes research. nih.gov |

| 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) | Parkinson's Disease (mouse model) | Used in studies exploring neurodegenerative disorders. nih.gov |

| 8-chloro-cAMP | Various Cancers | Inhibits cancer cell growth in preclinical studies. scbt.com |

Development of Next-Generation 8-Bromo-Analogs with Enhanced Selectivity or Novel Mechanisms

The synthesis and characterization of next-generation 8-bromo-analogs are crucial for developing compounds with improved selectivity and novel mechanisms of action. Researchers have focused on modifying the basic 8-bromo-adenosine scaffold to achieve more targeted biological effects. For instance, 8-bromo-cyclic ADP-ribose (8-bromo-cADPR), a derivative of cyclic ADP-ribose (cADPR), has proven to be a valuable pharmacological tool due to its cell-permeability and its antagonistic activity against cADPR/Ca2+ signaling. ctdbase.org Further advancements led to the development of 7-deaza 8-bromo-cADPR, which exhibits enhanced potency in blocking Ca2+ release and increased resistance to both chemical and enzymatic hydrolysis, making it a more attractive agent for biological applications. ctdbase.org

Efforts to enhance selectivity for specific protein targets are also ongoing. Studies on cAMP analogs have revealed that modifications at the C-8 position of the adenine ring, characteristic of 8-bromo-cAMP, confer selectivity for Site 1 of Type II Protein Kinase. invivochem.cn In the context of cAMP signaling, analogs like N6-Benzoyladenosine-cAMP have been developed to selectively activate Protein Kinase A (PKA), while 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8CPT-2'-OMe-cAMP) has been shown to potently and selectively stimulate the expression of TREK-1 mRNA and K+ current through Epac (Exchange Protein Activated by cAMP), demonstrating a clear path towards achieving target-specific modulation. uni.lu

| Analog | Enhanced Property/Mechanism | Target/Signaling Pathway |

|---|---|---|

| 8-Bromo-cADPR | Cell-permeability, cADPR/Ca2+ signaling antagonism. ctdbase.org | Ryanodine receptor (RyR) mediated Ca2+ release. ctdbase.org |

| 7-deaza 8-bromo-cADPR | Enhanced potency in blocking Ca2+ release, hydrolysis resistance. ctdbase.org | cADPR/Ca2+ signaling. ctdbase.org |

| N6-Benzoyladenosine-cAMP | PKA-selective activation. uni.lu | Protein Kinase A (PKA). uni.lu |

| 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8CPT-2'-OMe-cAMP) | Potent and selective stimulation of TREK-1 mRNA and K+ current. uni.lu | Epac (Exchange Protein Activated by cAMP). uni.lu |

Integration with High-Throughput Screening and Omics Technologies

The integration of this compound into high-throughput screening (HTS) and omics technologies represents a significant avenue for future research. As a bioactive compound and nucleotide analog, 8-Bromo-AMP is already a component of various screening libraries, including nucleotide compound libraries, anti-cardiovascular disease compound libraries, and high-throughput bioactive compound libraries. ctdbase.org This inclusion facilitates its rapid assessment across a multitude of biological targets and pathways in HTS platforms.

Omics technologies, encompassing genomics, transcriptomics, proteomics, metabolomics, and lipidomics, offer a comprehensive approach to understanding cellular responses at a global molecular level. nih.govuni-freiburg.deguidetopharmacology.org While not exclusively focused on this compound, these advanced techniques are increasingly being applied in drug discovery to identify new biomarkers, elucidate mechanisms of action, and discover therapeutic targets. uni-freiburg.de The application of omics to studies involving this compound could provide detailed insights into its effects on gene expression, protein profiles, and metabolic pathways, thereby revealing previously unknown interactions or off-target effects. This integration is crucial for unraveling the complexity of cellular processes and disease mechanisms, particularly in multifactorial diseases. uni-freiburg.de

Theoretical Contributions to Understanding Nucleotide Signaling and Nucleic Acid Chemistry

Furthermore, halogenated nucleosides, including bromo-substituted derivatives like 8-bromo-2'-deoxyguanosine (B1139848) (8-Br-dG), are frequently employed in crystallography for DNA structure studies. gameproshop.net These compounds are valuable for techniques such as multi-wavelength anomalous dispersion (MAD), which provides critical phase information for determining the electron density and three-dimensional structure of DNA molecules. gameproshop.net They are also utilized in cross-linking experiments to probe the intricate structures of protein-DNA, protein-RNA, and DNA-RNA complexes. gameproshop.net The broader field of nucleic acid and nucleotide-mediated synthesis of inorganic nanoparticles also highlights the fundamental understanding of how nucleotides can control the growth and morphology of nanomaterials, a principle that could be theoretically explored with modified nucleotides like this compound. uni-freiburg.de

Potential for Preclinical Therapeutic Concept Development in Specific Pathologies

The demonstrated biological activities of this compound and its analogs suggest significant potential for preclinical therapeutic concept development across various pathologies. As previously noted, 8-Bromo-AMP's ability to enhance cardiac recovery from ischemia and reperfusion positions it as a candidate for therapeutic strategies in cardiovascular diseases. ctdbase.org

The broader class of bromo-adenosine analogs shows promise in other areas. The preclinical efficacy of 8-chloro-cAMP in inhibiting cancer cell growth underscores its potential as an antineoplastic agent. scbt.com Similarly, the observed effects of 8-Br-cAMP in mimicking GLP-1 in pancreatic beta-cells and its application in Parkinson's disease models point to its potential in developing therapeutic concepts for metabolic and neurodegenerative disorders. nih.gov Preclinical drug development typically involves rigorous in vitro and in vivo studies in cell, organoid, and animal models to establish pharmacological activity, pharmacokinetics, and pharmacodynamics, along with initial safety data. medchemexpress.com The continued exploration of this compound within these frameworks could lead to the identification of novel therapeutic leads for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-Bromo-2'-deoxyadenosine, and what analytical methods validate its purity?

- Methodological Answer : The synthesis typically begins with 2'-deoxyadenosine, where bromine is introduced at the 8-position of the adenine base via electrophilic substitution reactions. Critical steps include optimizing reaction temperature and solvent conditions to maximize yield . Post-synthesis, purity is validated using ¹H-NMR spectroscopy (e.g., confirming the absence of unreacted starting material) and mass spectrometry (to verify molecular weight and isotopic labeling, if applicable) . For isotopic variants like 8-Bromo-2'-deoxyadenosine-¹³C₂,¹⁵N, high-resolution mass spectrometry (HRMS) is essential to confirm isotopic incorporation .

Q. How is 8-Bromo-2'-deoxyadenosine utilized in studying nucleic acid interactions?

- Methodological Answer : As a nucleoside analog, it is incorporated into DNA during replication or transcription, disrupting normal base pairing due to steric hindrance from the bromine atom. This incorporation can be quantified via gel electrophoresis or PCR-based assays to study mutagenesis or replication fidelity . For example, in viral replication studies, its competitive inhibition with natural nucleotides can be measured using radiolabeled substrates or fluorescent probes .

Advanced Research Questions

Q. How does isotopic labeling (e.g., ¹³C/¹⁵N) in 8-Bromo-2'-deoxyadenosine enhance biochemical studies?

- Methodological Answer : Isotopic labels enable precise tracking of metabolic incorporation into nucleic acids. For instance, ¹³C-labeled derivatives allow researchers to use NMR spectroscopy to map nucleotide turnover in live cells, while ¹⁵N labels facilitate mass spectrometry-based quantification of DNA repair kinetics in isotope tracing experiments . These labels also improve sensitivity in kinetic studies, such as measuring the rate of DNA polymerase incorporation errors using stopped-flow techniques .

Q. What experimental strategies address contradictions in reported biological activities of 8-Bromo-2'-deoxyadenosine derivatives?

- Methodological Answer : Contradictions (e.g., conflicting reports on cytotoxicity or mutagenicity) often arise from variations in compound purity, cell type specificity, or experimental design. To resolve these:

- Standardize purity assessments : Require Certificates of Analysis (COA) confirming ≥99% purity via HPLC or NMR .

- Control for cell-specific uptake : Use isotopic tracers to quantify intracellular concentrations .

- Replicate under controlled conditions : Compare results across multiple cell lines (e.g., cancer vs. primary cells) and validate using orthogonal assays (e.g., CRISPR knockouts of repair enzymes) .

Q. How can researchers design experiments to elucidate the mechanism of 8-Bromo-2'-deoxyadenosine in viral replication inhibition?

- Methodological Answer : A two-pronged approach is recommended:

- Biochemical assays : Measure IC₅₀ values for viral polymerases (e.g., HIV-1 reverse transcriptase) using time-resolved fluorescence resonance energy transfer (TR-FRET) with labeled nucleotides .

- Structural studies : Use X-ray crystallography or cryo-EM to visualize bromine-induced distortions in DNA-polymerase complexes, focusing on active-site steric clashes .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response data involving 8-Bromo-2'-deoxyadenosine?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) should be applied to calculate EC₅₀/IC₅₀ values, with error propagation accounted for via bootstrap resampling. For studies using isotopic analogs, weighted least-squares regression adjusts for heteroscedasticity in MS/NMR data .

Q. How should researchers validate the specificity of 8-Bromo-2'-deoxyadenosine in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.